molecular formula C10H14F3NO2 B13466333 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid

3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid

Cat. No.: B13466333
M. Wt: 238.22 g/mol
InChI Key: UIDOYWZDLIJZJC-FNZLVDGMSA-N
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Description

3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine; trifluoroacetic acid is a compound that combines a highly strained bicyclo[1.1.1]pentane (BCP) motif with an azetidine ring, stabilized by trifluoroacetic acid. The BCP structure is known for its unique three-dimensional carbon framework, which has garnered significant interest in the pharmaceutical and material sciences due to its potential as a bioisostere for various functional groups .

Chemical Reactions Analysis

Types of Reactions

3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include diazo compounds, chiral dirhodium complexes, and various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and pressures to maintain the stability of the highly strained BCP structure .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, enantioselective C–H functionalization can yield chiral substituted BCPs .

Mechanism of Action

The mechanism of action of 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine involves its interaction with molecular targets through its unique three-dimensional structure. The BCP motif can engage in specific interactions with enzymes and receptors, potentially altering their activity and leading to various biological effects . The azetidine ring may also contribute to the compound’s overall reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H14F3NO2

Molecular Weight

238.22 g/mol

IUPAC Name

3-(3-deuterio-1-bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H13N.C2HF3O2/c1-6-2-8(1,3-6)7-4-9-5-7;3-2(4,5)1(6)7/h6-7,9H,1-5H2;(H,6,7)/i6D;

InChI Key

UIDOYWZDLIJZJC-FNZLVDGMSA-N

Isomeric SMILES

[2H]C12CC(C1)(C2)C3CNC3.C(=O)(C(F)(F)F)O

Canonical SMILES

C1C2CC1(C2)C3CNC3.C(=O)(C(F)(F)F)O

Origin of Product

United States

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